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Abstract
This technical guide provides a comprehensive examination of the physicochemical properties

of 5-Methoxy-2-methylquinoline (CAS No: 79205-04-2), a heterocyclic compound of

significant interest in medicinal chemistry and materials science. As a member of the quinoline

family, its unique substitution pattern—a methoxy group at the 5-position and a methyl group at

the 2-position—confers specific characteristics that influence its reactivity, biological activity,

and analytical profile.[1] This document synthesizes available experimental data with predictive

analysis based on structurally related compounds. It details authoritative protocols for empirical

determination of its properties, ensuring a self-validating approach to its characterization. The

guide is structured to provide both foundational knowledge and practical, field-proven insights

for professionals engaged in drug discovery and chemical research.

Introduction: The Quinoline Scaffold in Modern
Research
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a "privileged structure"

in drug discovery.[2][3] Its derivatives are central to a wide array of therapeutic agents,

demonstrating antimicrobial, anticancer, anti-inflammatory, and antimalarial activities.[1][4] The

specific functionalization of the quinoline core is a critical determinant of a molecule's
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pharmacological profile. 5-Methoxy-2-methylquinoline represents a key structural motif, with

its electron-donating methoxy group and a methyl group influencing the electronic and steric

properties of the molecule, making it a valuable intermediate for further chemical elaboration.[1]

[5] This guide serves to consolidate the known physicochemical data and provide a robust

framework for its empirical validation and application.

Core Physicochemical Properties
A precise understanding of a compound's physicochemical properties is fundamental to its

application, governing aspects from reaction kinetics to bioavailability. The following section

summarizes the known and predicted data for 5-Methoxy-2-methylquinoline.

Structural and General Properties
The foundational characteristics of 5-Methoxy-2-methylquinoline are summarized in the table

below.

Property Value Source(s)

CAS Number 79205-04-2 [1][6]

Molecular Formula C₁₁H₁₁NO [1][6]

Molecular Weight 173.21 g/mol [1][6]

IUPAC Name 5-methoxy-2-methylquinoline [1]

Synonyms 2-Methyl-5-Methoxyquinoline [6]

Canonical SMILES
CC1=NC2=C(C=C1)C(=CC=C

2)OC
[1]

InChI Key
OQPWQOOLGQWRAL-

UHFFFAOYSA-N
[1]

Tabulated Physicochemical Data
The following table presents key experimental and predicted physicochemical values. It is

critical to note that while some data points are from experimental measurements, others are in

silico predictions and should be empirically verified.
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Parameter Value Type Source(s)

Boiling Point
136-138 °C (at 13

Torr)
Experimental [6]

Density 1.102 ± 0.06 g/cm³ Predicted [6]

pKa 5.70 ± 0.50 Predicted [6]

LogP (Octanol/Water) 2.55 Predicted [7]

Storage Temperature 2-8 °C Recommended [6]

Topological Polar

Surface Area (TPSA)
22.12 Å² Calculated [7]

Hydrogen Bond

Acceptors
2 Calculated [7]

Hydrogen Bond

Donors
0 Calculated [7]

Rotatable Bonds 1 Calculated [7]

Spectroscopic and Analytical Characterization
Spectroscopic analysis is essential for structural confirmation and purity assessment. While a

complete, verified set of spectra for 5-Methoxy-2-methylquinoline is not widely published, this

section outlines the expected spectral characteristics based on its structure and data from

analogous compounds. It also provides standardized protocols for obtaining this critical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation. The expected chemical shifts for

5-Methoxy-2-methylquinoline can be predicted by analyzing the substituent effects on the

quinoline core.

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons

on both rings, a singlet for the methoxy group protons (typically δ 3.9-4.1 ppm), and a singlet

for the methyl group protons at the 2-position (typically δ 2.5-2.7 ppm). The aromatic region
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(δ 7.0-8.5 ppm) will display a complex splitting pattern corresponding to the five protons on

the quinoline ring system.

¹³C NMR: The carbon spectrum will show 11 distinct signals. Key signals include the methyl

carbon (around δ 20-25 ppm), the methoxy carbon (around δ 55-60 ppm), and the

aromatic/heterocyclic carbons in the δ 100-160 ppm range.

This protocol provides a self-validating methodology for acquiring high-quality NMR data.

Sample Preparation:

Accurately weigh 5-10 mg of purified 5-Methoxy-2-methylquinoline.

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5

mm NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[4]

¹H NMR Acquisition:

Use a spectrometer with a field strength of 400 MHz or higher.

Set parameters: 30-degree pulse angle, relaxation delay of 2 seconds, acquisition time of

3 seconds.[4]

Acquire a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for key

signals.

¹³C NMR Acquisition:

Use a proton-decoupled pulse sequence.

A larger number of scans will be required compared to ¹H NMR to achieve an adequate

signal-to-noise ratio.[4]

2D NMR Experiments (for Unambiguous Assignment):

Perform COSY (Correlation Spectroscopy) to establish proton-proton coupling networks.
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Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their

directly attached carbons.

Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond)

correlations between protons and carbons, which is crucial for assigning quaternary

carbons and confirming the overall structure.[4]

Sample Preparation Data Acquisition Data Analysis

Dissolve 5-10 mg
in 0.7 mL CDCl3 + TMS

¹H NMR
(400 MHz)

Analyze ¹³C NMR
(Proton Decoupled)

Next 2D NMR
(COSY, HSQC, HMBC)

For full assignment
Assign SignalsProcess Confirm Structure

Validate

Click to download full resolution via product page

Caption: Standard workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Expected Fragmentation: Under Electron Ionization (EI), the molecular ion peak [M]⁺˙ at m/z

173 is expected to be prominent. Key fragmentation pathways would likely involve the loss of

a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z 158, or cleavage of

the heterocyclic ring system.

This workflow is designed for the analysis of semi-volatile compounds like 5-Methoxy-2-
methylquinoline.

Sample Preparation:

Prepare a 1 mg/mL stock solution in a volatile solvent like ethyl acetate or

dichloromethane.
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Create a dilution series (e.g., 1-100 µg/mL) for method development and potential

quantification.[8]

Instrumentation and Conditions:

Gas Chromatograph (GC): Use a non-polar capillary column (e.g., HP-5ms).

Injector Temperature: 250°C.

Carrier Gas: Helium at 1.0 mL/min.

Oven Program: Initial temp 100°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min).

This is a standard starting point and must be optimized.[8][9]

Mass Spectrometer (MS):

Ionization Mode: Electron Ionization (EI) at 70 eV.

Scan Range: m/z 40-400.

Ion Source Temperature: 230°C.[8][9]
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1. Sample Preparation
(Dilution in Ethyl Acetate)

2. GC Separation
(HP-5ms column)

Inject

3. EI Ionization
(70 eV)

Elute

4. Mass Analysis
(Quadrupole, m/z 40-400)

5. Detection & Spectrum
Generation

Click to download full resolution via product page

Caption: General experimental workflow for GC-MS analysis.

Infrared (IR) and UV-Vis Spectroscopy
IR Spectroscopy: The IR spectrum should display characteristic bands for C-H stretching

(aromatic and aliphatic), C=C and C=N stretching in the 1500-1650 cm⁻¹ region, and strong

C-O stretching from the methoxy group around 1250 cm⁻¹ and 1030 cm⁻¹.

UV-Vis Spectroscopy: Quinoline and its derivatives typically exhibit multiple absorption bands

in the UV region (200-400 nm) corresponding to π→π* transitions of the aromatic system.

The methoxy substituent is expected to cause a bathochromic (red) shift of these absorption

maxima.
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Chemical Reactivity and Biological Context
The physicochemical properties of 5-Methoxy-2-methylquinoline directly inform its chemical

behavior and potential biological activity.

Chemical Reactivity
Electrophilic Aromatic Substitution: The methoxy group is an activating, ortho-para directing

group. This makes the quinoline ring more susceptible to electrophilic substitution reactions

compared to the unsubstituted parent molecule.[1]

Oxidation: The quinoline nitrogen can be oxidized to form the corresponding N-oxide, a

common metabolic transformation and a synthetic intermediate for further functionalization.

[1]

Condensation Reactions: The methyl group at the 2-position is activated and can participate

in condensation reactions with aldehydes or ketones.[1]

Potential Biological Activity and Applications
While extensive biological data for this specific isomer is limited, research on related quinoline

structures provides valuable context.

Antimicrobial and Anticancer Potential: Preliminary research on 5-Methoxy-2-
methylquinoline suggests it may possess antimicrobial and anticancer properties, though

mechanistic studies are required.[1] Structurally related methoxyquinoline derivatives have

been investigated as inhibitors of EZH2 (Enhancer of Zeste Homologue 2), a target in cancer

therapy, and as modulators of pathways like PI3K/AKT/mTOR in colorectal cancer models.

[10][11][12][13]

Antioxidant Activity: The presence of the electron-donating methoxy group may contribute to

antioxidant properties.[1]

Applications: Beyond pharmaceuticals, the compound's structure makes it a candidate for

use in the manufacturing of dyes and as a component in materials science to enhance

polymer properties.[1]
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Safety and Handling
Specific toxicity data for 5-Methoxy-2-methylquinoline is not readily available. Therefore, it

must be handled with the standard precautions for a novel research chemical. Safety protocols

should be guided by data from structurally similar compounds.

General Hazards (Inferred from Analogs): May cause skin irritation, serious eye irritation, and

respiratory irritation.[14][15] Harmful if swallowed.[16][17]

Personal Protective Equipment (PPE):

Eye/Face Protection: Wear chemical safety goggles.

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

Respiratory Protection: Use in a well-ventilated area or a chemical fume hood.

Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C).[6]

Disclaimer: This safety information is based on related compounds. Always consult the specific

Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion
5-Methoxy-2-methylquinoline is a heterocyclic compound with a well-defined structure and

significant potential for application in diverse scientific fields. This guide has consolidated its

known physicochemical properties, including its molecular structure, boiling point, and

predicted pKa and LogP values. Recognizing the gaps in publicly available experimental data,

we have provided authoritative, step-by-step protocols for the comprehensive analytical

characterization of the molecule via NMR, MS, and other spectroscopic techniques. These

methodologies are designed to be self-validating, ensuring researchers can produce reliable

and reproducible data. The insights into its chemical reactivity and the biological activities of

related structures underscore its value as a scaffold for drug discovery and materials science.

By combining established data with a clear framework for empirical investigation, this guide

serves as an essential resource for scientists working with this promising compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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